molecular formula C8H12ClN3S B1589083 4-Chloro-6-propylamino-2-methylthiopyrimidine CAS No. 261765-64-4

4-Chloro-6-propylamino-2-methylthiopyrimidine

Cat. No. B1589083
M. Wt: 217.72 g/mol
InChI Key: HAKZYDKVDFZKHU-UHFFFAOYSA-N
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Description

4-Chloro-6-propylamino-2-methylthiopyrimidine, also known as Chlorpropamide, is a synthetic sulfonamide drug used to treat diabetes mellitus. It was first synthesized in the 1950s, and is still used today as an oral antidiabetic medication. Chlorpropamide is a member of the sulfonylurea class of medications and works by stimulating the release of insulin from the pancreas. It is a long-acting drug, meaning it has a slow onset and long duration of action.

Scientific Research Applications

Triarylation of Pyrrolopyrimidines

A study by Prieur, Pujol, and Guillaumet (2015) demonstrates the use of microwave-promoted cross-coupling reactions for the triarylation of pyrrolopyrimidines, starting from a related compound, 4-chloro-7-methyl-2-(methylthio)-6-phenylpyrrolo[2,3-d]pyrimidine. This process underscores the compound's utility in synthesizing new molecules with potential biological activities European Journal of Organic Chemistry, 2015, 6547-6556.

Antiviral Activity

Hocková, Holý, Masojídková, and colleagues (2003) explored 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues with antiviral activity. Their research highlights the synthesis and evaluation of these compounds, revealing significant inhibition of retrovirus replication in cell culture, thereby indicating potential applications in treating viral infections Journal of Medicinal Chemistry, 46 23, 5064-73.

Antitumor Activity

Grivsky, Lee, Sigel, Duch, and Nichol (1980) reported on the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound showcasing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain carcinomas, offering a foundation for cancer therapy research Journal of Medicinal Chemistry, 23 3, 327-9.

Antimicrobial Evaluation

Abdelghani, Said, Assy, and Hamid (2017) synthesized and evaluated new pyrimidines and condensed pyrimidines for their antimicrobial activity, including derivatives related to 4-Chloro-6-propylamino-2-methylthiopyrimidine. Their findings contribute to the ongoing search for new antimicrobial agents Arabian Journal of Chemistry, 10, (2017).

Nonlinear Optical Material Study

Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, and Naidu (2019) analyzed the structural and spectroscopic signatures, and the reactivity of synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine. While not the exact compound , this study provides insight into the potential of related pyrimidine derivatives as nonlinear optical materials, which could be extrapolated to understand the optical properties of 4-Chloro-6-propylamino-2-methylthiopyrimidine Journal of Molecular Structure, (2019).

properties

IUPAC Name

6-chloro-2-methylsulfanyl-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S/c1-3-4-10-7-5-6(9)11-8(12-7)13-2/h5H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKZYDKVDFZKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453046
Record name 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-propylamino-2-methylthiopyrimidine

CAS RN

261765-64-4
Record name 6-Chloro-2-(methylsulfanyl)-N-propylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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